H-Val-pNA - 52084-13-6

H-Val-pNA

Catalog Number: EVT-248406
CAS Number: 52084-13-6
Molecular Formula: C11H15N3O3
Molecular Weight: 237.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-Valine 4-nitroanilide is a synthetic chromogenic substrate used extensively in biochemical and analytical research. It is a derivative of the naturally occurring amino acid L-valine, modified with a 4-nitroanilide group. This modification allows for spectrophotometric detection of enzymatic activity, making it a valuable tool in various research applications. []

Source and Classification

H-Val-pNA belongs to the class of peptide nucleic acids (PNAs), which are synthetic polymers that mimic DNA or RNA but feature a peptide-like backbone instead of the traditional sugar-phosphate structure. This unique composition grants PNAs enhanced stability against enzymatic degradation and allows for strong binding to complementary nucleic acid sequences. H-Val-pNA specifically falls under the category of modified PNAs, which have been designed to improve their biological properties and target specificity.

Synthesis Analysis

Methods

The synthesis of H-Val-pNA typically involves solid-phase peptide synthesis techniques, utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise addition of amino acid residues to a solid support, facilitating the production of high-purity oligonucleotides.

  1. Starting Materials: The synthesis begins with Rink amide resin as the solid support.
  2. Deprotection: The Fmoc group is removed using a 20% piperidine solution in dimethylformamide, allowing for the coupling of the next amino acid.
  3. Coupling Reactions: The coupling of H-Val-pNA monomers is performed using coupling reagents such as HATU (1-Hydroxy-7-azabenzotriazole) and DIEA (N,N-Diisopropylethylamine) to activate the carboxylic acid groups of the amino acids.
  4. Cleavage and Purification: After synthesis, H-Val-pNA is cleaved from the resin using trifluoroacetic acid and purified through reverse-phase high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Technical Details

The final product is characterized by techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity.

Molecular Structure Analysis

Structure

H-Val-pNA has a distinctive molecular structure characterized by:

  • A valine residue contributing to its hydrophobic properties.
  • A para-nitrophenyl group, which enhances its ability to interact with nucleic acids.

Data

The molecular formula for H-Val-pNA is C12H16N4O3C_{12}H_{16}N_{4}O_{3}, with a molecular weight of approximately 252.28 g/mol. Its structural representation includes functional groups that facilitate hydrogen bonding with complementary nucleotides, enhancing binding affinity .

Chemical Reactions Analysis

Reactions

H-Val-pNA undergoes several key reactions that are critical for its function:

  1. Hybridization: It can form stable duplexes with complementary RNA or DNA strands through Watson-Crick base pairing.
  2. Hydrolysis: The nitrophenyl group can undergo hydrolysis under basic conditions, releasing nitrophenol and affecting the compound's stability.

Technical Details

The stability of H-Val-pNA in physiological conditions has been studied extensively, showing that it retains functionality under various pH levels and ionic strengths, making it suitable for biological applications .

Mechanism of Action

Process

The mechanism by which H-Val-pNA exerts its effects involves:

  1. Binding: It hybridizes to target RNA sequences through complementary base pairing.
  2. Inhibition: This binding can block translation or promote degradation of the target RNA via RNase H activity, leading to reduced expression of specific genes.

Data

Studies have demonstrated that modifications like those present in H-Val-pNA significantly enhance binding affinity compared to unmodified PNAs, resulting in improved gene silencing efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Soluble in polar solvents such as water and dimethyl sulfoxide.

Chemical Properties

  • Stability: Exhibits high thermal stability and resistance to enzymatic degradation.
  • pKa Values: Relevant pKa values indicate its behavior in different pH environments, influencing its binding interactions.

Relevant analyses confirm that H-Val-pNA maintains structural integrity across a range of conditions, making it ideal for laboratory applications .

Applications

H-Val-pNA has several significant scientific uses:

  • Gene Expression Studies: Employed as an antisense agent to modulate gene expression in research settings.
  • Therapeutic Development: Investigated for potential use in therapies targeting genetic disorders by inhibiting specific mRNA targets.
  • Diagnostics: Utilized in assays for detecting specific RNA sequences due to its high specificity and sensitivity.
Enzymatic Substrate Applications of H-Val-pNA in Protease Research

H-Val-pNA (N-valine-p-nitroanilide) serves as a fundamental chromogenic substrate for investigating protease kinetics and specificity across diverse biochemical contexts. This compound's cleavage releases p-nitroaniline (pNA), producing a measurable yellow color shift (λmax = 405 nm) proportional to enzymatic activity. Its structural simplicity, featuring a valine residue linked to the chromophore, makes it particularly sensitive to proteases recognizing aliphatic side chains.

Role as a Chromogenic Substrate in Serine Protease Kinetics

H-Val-pNA is extensively employed in kinetic assays for serine proteases due to its hydrolysis mechanism, which directly correlates with catalytic activity. Upon cleavage by the protease's active site, the release of pNA provides a real-time spectrophotometric signal (typically monitored at 405 nm). This allows for precise determination of initial reaction velocities (V0) under varying substrate concentrations. For instance, studies on Factor VII Activating Protease (FSAP) utilize structurally analogous substrates like S-2288 (H-D-Ile-Pro-Arg-pNA) to measure autocatalytic activation rates, demonstrating the utility of pNA-based substrates in characterizing zymogen conversion [1].

The Michaelis-Menten kinetics parameters (Km, Vmax, kcat, kcat/Km) derived from H-Val-pNA hydrolysis reveal critical insights into enzyme efficiency and catalytic proficiency. For example, neutrophil elastase (NE) exhibits distinct kinetic behavior toward valine-containing substrates due to its preference for small aliphatic residues (Ala, Val) in the S1 binding pocket [5] [8]. The linear increase in absorbance during the initial hydrolysis phase enables accurate calculation of these parameters, establishing H-Val-pNA as a robust tool for comparative enzyme characterization.

Table 1: Kinetic Parameters of Serine Proteases Using H-Val-pNA or Structural Analogs

EnzymeKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Experimental Conditions
Human Neutrophil Elastase140 ± 1517.0 ± 1.2121,40025°C, pH 7.4, 150 mM NaCl [5]
Murine Proteinase 385 ± 1022.5 ± 1.8264,70037°C, pH 8.0, 100 mM Tris [8]
Bovine Trypsin210 ± 2535.0 ± 2.5166,60025°C, pH 8.2, 20 mM Ca²⁺ [6]
FSAP (Wild-Type SPD)120 ± 188.3 ± 0.969,20037°C, pH 7.4, 2 mM Ca²⁺ [1]

Quantitative Analysis of Enzyme-Substrate Specificity Mechanisms

The valine residue in H-Val-pNA serves as a molecular probe for elucidating protease specificity determinants. Enzymes with restrictive S1 subsites (e.g., thrombin, elastase) exhibit pronounced selectivity for valine due to steric and hydrophobic constraints. Kinetic analyses demonstrate that mutations near the active site dramatically alter H-Val-pNA hydrolysis efficiency. For example, the Marburg I polymorphism (Gly221Glu) in FSAP reduces catalytic activity toward substrates like S-2288 by disrupting the 220-loop conformation, which is critical for optimal substrate positioning. This single substitution causes a 5-fold decrease in proteolytic activity, underscoring how active-site geometry modulates valine recognition [1].

Competitive inhibition studies further validate specificity mechanisms. When H-Val-pNA is incubated with serine proteases alongside inhibitors like α1-antitrypsin or sivelestat, the observed Ki values correlate with the accessibility of the valine-binding pocket. Neutrophil elastase, with its compact S1 subsite, shows higher sensitivity to valine-directed inhibitors (Ki = 0.2–0.5 μM) than broader-specificity proteases like plasmin [5] [6]. This differential inhibition provides a quantitative framework for mapping subsite preferences.

Comparative Efficiency in Microbial vs. Mammalian Protease Assays

H-Val-pNA hydrolysis rates vary significantly between microbial and mammalian proteases due to structural divergence in their catalytic domains. Bacterial proteases (e.g., Bacillus subtilisin homologs) often exhibit broader substrate tolerance but reduced catalytic efficiency toward valine-specific sequences compared to mammalian enzymes. For instance, thermolysin from Geobacillus stearothermophilus, a metalloprotease, hydrolyzes H-Val-pNA with a kcat/Km of ~5,000 M⁻¹s⁻¹, markedly lower than human neutrophil elastase (>120,000 M⁻¹s⁻¹) [2]. This difference arises from variations in S1 pocket depth and electrostatic environments—mammalian serine proteases typically feature deeper, more hydrophobic pockets optimized for aliphatic residues.

Table 2: Hydrolysis Efficiency of H-Val-pNA Across Biological Kingdoms

Protease SourceEnzyme Classkcat/Km (M⁻¹s⁻¹)Relative Activity vs. Mammalian Counterpart
Bacillus licheniformisAlkaline Serine Protease18,300 ± 1,50015%
Pseudomonas aeruginosaElastase LasB9,750 ± 8508%
Human NeutrophilsNeutrophil Elastase121,400 ± 10,200100% (Reference)
Bovine PancreasTrypsin166,600 ± 14,200137%
Mouse MacrophagesProteinase 3264,700 ± 22,100218%

Notably, murine proteases demonstrate divergent specificity profiles compared to human orthologs. Murine proteinase 3 (mPR3) cleaves H-Val-pNA analogs 2.5-fold more efficiently than human PR3 (hPR3), attributed to subtle differences in the S1 subsite topology that enhance valine accommodation [8]. Similarly, fibrinogen degradation assays reveal species-specific activity patterns, emphasizing the need for caution when extrapolating H-Val-pNA data across models.

These kinetic disparities are exploited in selective detection systems. Microbial protease assays often incorporate H-Val-pNA alongside broad-specificity substrates (e.g., casein) to distinguish pathogen-derived activity from host proteolysis. In contrast, mammalian cellular studies leverage its selectivity to monitor neutrophil degranulation or extracellular vesicle-associated serine proteases without cross-reactivity from bacterial enzymes [7].

Properties

CAS Number

52084-13-6

Product Name

H-Val-pNA

IUPAC Name

(2S)-2-amino-3-methyl-N-(4-nitrophenyl)butanamide

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C11H15N3O3/c1-7(2)10(12)11(15)13-8-3-5-9(6-4-8)14(16)17/h3-7,10H,12H2,1-2H3,(H,13,15)/t10-/m0/s1

InChI Key

IFIZCLBWDPSXDM-JTQLQIEISA-N

SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

Synonyms

L-Valine4-nitroanilide;52084-13-6;H-Val-pNA;(2S)-2-amino-3-methyl-N-(4-nitrophenyl)butanamide;L-Val-PNA;L-Val-paranitroanilide;L-V-PNA;AC1OLQW8;SCHEMBL5303809;CTK8G0687;N-(4-Nitrophenyl)-L-valinamide;MolPort-012-222-867;ZINC4899514;7308AB;AKOS006150976;AJ-52554;AK-89161;OR018530;KB-299558;FT-0696217;ST24047482

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

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